molecular formula C11H12FIO B13203998 (2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane

(2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane

Cat. No.: B13203998
M. Wt: 306.11 g/mol
InChI Key: DFVYJJTXZUDPTK-GXSJLCMTSA-N
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Description

(2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane is a chiral compound that belongs to the class of oxolanes Oxolanes are five-membered ring compounds containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-glycidol.

    Formation of Intermediate: The reaction of 3-fluorobenzaldehyde with ®-glycidol under acidic or basic conditions forms an intermediate compound.

    Iodination: The intermediate is then subjected to iodination using reagents like iodine and a suitable oxidizing agent to introduce the iodomethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxirane or reduction to form alcohol derivatives.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or amines in polar solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with m-CPBA would yield an epoxide.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-(3-Chlorophenyl)-2-(iodomethyl)oxolane: Similar structure but with a chlorine atom instead of fluorine.

    (2R,4R)-4-(3-Bromophenyl)-2-(iodomethyl)oxolane: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of a fluorine atom in (2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity due to their high electronegativity and small size.

Properties

Molecular Formula

C11H12FIO

Molecular Weight

306.11 g/mol

IUPAC Name

(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane

InChI

InChI=1S/C11H12FIO/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1

InChI Key

DFVYJJTXZUDPTK-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CI)C2=CC(=CC=C2)F

Canonical SMILES

C1C(COC1CI)C2=CC(=CC=C2)F

Origin of Product

United States

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